![molecular formula C8H15NO5 B13417475 Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) is a chemical compound with the molecular formula C8H13NO5 and a molecular weight of 203.19 g/mol . This compound is characterized by the presence of a propanoic acid backbone with a tert-butoxycarbonyl (Boc) protected amino group and an oxo group. It is often used in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) typically involves the protection of amino acids with the Boc group. The Boc group can be introduced using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a common step in peptide synthesis, and the compound is often produced in bulk for use in pharmaceutical and biochemical research .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the Boc protecting group under acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxo derivatives, and substituted propanoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to form stable amide bonds with primary amines in the presence of activators such as EDC or HATU .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a Boc-protected amino group.
Propanoic acid, 1,1-dimethylethyl ester: Contains a tert-butyl ester group instead of a Boc-protected amino group.
Propanoic acid, 3,3’-[[2-[(2-carboxyethoxy)methyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-: A branched PEG linker with a Boc-protected amino group.
Uniqueness
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) is unique due to its specific structure that combines a propanoic acid backbone with a Boc-protected amino group and an oxo group. This combination makes it a versatile intermediate in organic synthesis and a valuable reagent in various scientific research applications .
Eigenschaften
Molekularformel |
C8H15NO5 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid |
InChI |
InChI=1S/C8H15NO5/c1-5(6(10)11)14-9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 |
InChI-Schlüssel |
NRYLENBEAWHHMU-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)ONC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)O)ONC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
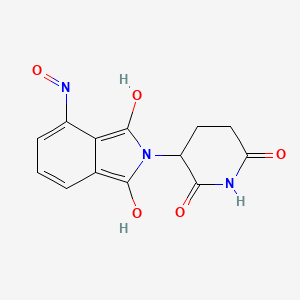
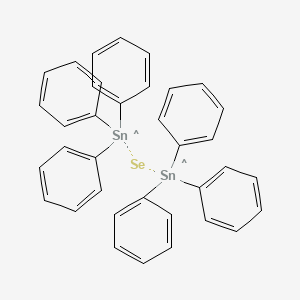
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
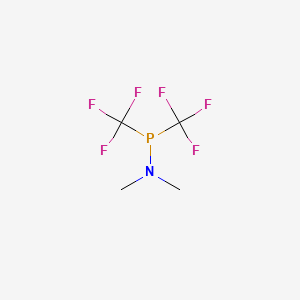
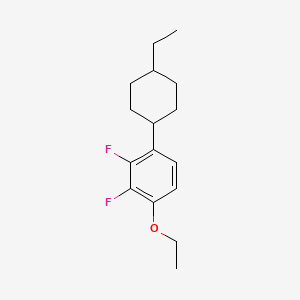
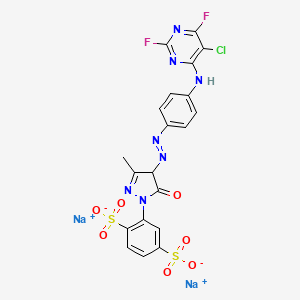
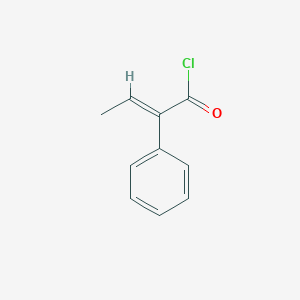

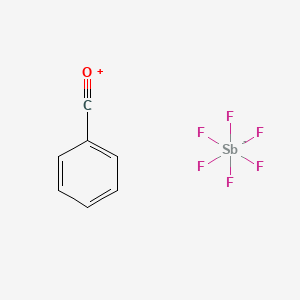
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)
![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)
![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
